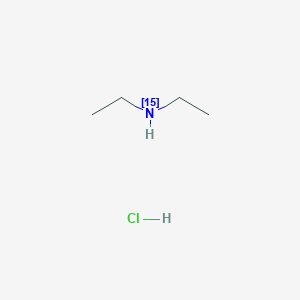

Diethylamine-15N hydrochloride

Description

Significance of Isotopic Labeling in Contemporary Chemical and Biological Sciences

Isotopic labeling is a powerful technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By substituting specific atoms within a molecule with their isotopes, scientists can follow the labeled molecule and determine its fate in a given system. wikipedia.org This method is a cornerstone of modern research, with applications ranging from elucidating reaction mechanisms to understanding metabolic fluxes. metwarebio.com

Role of Nitrogen-15 (B135050) Isotopes in Elucidating Reaction Mechanisms and Pathways

Nitrogen-15 (¹⁵N) is a non-radioactive, stable isotope of nitrogen that is particularly useful as a tracer in scientific experiments. Its unique nuclear properties make it detectable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. metwarebio.comfrontiersin.org By incorporating ¹⁵N into molecules of interest, researchers can precisely track the transformation and movement of nitrogen-containing compounds. creative-proteomics.com This allows for detailed studies of metabolic pathways, protein synthesis, and the mechanisms of chemical reactions. frontiersin.org For example, ¹⁵N labeling has been instrumental in determining the biosynthetic pathways of natural products and understanding the intricate details of enzyme-catalyzed reactions. frontiersin.orgnih.gov

Advantages of Stable Isotope Tracers in Mechanistic and Kinetic Studies

Stable isotopes, such as ¹⁵N, offer several advantages over their radioactive counterparts for tracing studies. A primary benefit is their safety; because they are not radioactive, they can be used in a wider range of experiments, including those involving human subjects, without the associated health risks and regulatory hurdles. mdpi.comahajournals.org Furthermore, the synthesis of compounds labeled with stable isotopes is often simpler and more cost-effective. mdpi.com

The use of stable isotopes allows for the simultaneous study of multiple processes. For instance, different stable isotopes can be incorporated into the same molecule, enabling researchers to track various metabolic steps at the same time. annualreviews.org Analytical techniques like mass spectrometry and NMR can readily distinguish between the labeled and unlabeled molecules, providing precise and quantitative data on reaction rates and pathway fluxes. diagnosticsworldnews.comnih.gov This ability to obtain detailed kinetic information is crucial for understanding the dynamics of complex biological and chemical systems. ahajournals.orgnih.gov

Contextual Overview of Diethylamine (B46881) Hydrochloride in Organic Synthesis and Reactivity

Diethylamine hydrochloride is the salt formed from the reaction of diethylamine, a secondary amine, with hydrochloric acid. It is a white, crystalline solid that is highly soluble in water. In organic chemistry, diethylamine and its hydrochloride salt are versatile reagents. Diethylamine itself is a widely used secondary amine in chemical synthesis, participating in reactions such as the Mannich reaction. wikipedia.org The hydrochloride salt is often used as a more stable and easier-to-handle alternative to the volatile free amine. It serves as a precursor in the synthesis of various commercial products, including dyes and pharmaceutical compounds. fishersci.be For example, it is a reactant in the production of the corrosion inhibitor N,N-diethylaminoethanol and has been used in the synthesis of diethylaminoethyl (DEAE) cellulose (B213188) for protein purification. wikipedia.org

Rationale for 15N Isotopic Enrichment of Diethylamine Hydrochloride for Specialized Investigations

The specific labeling of diethylamine hydrochloride with ¹⁵N creates a powerful tool for specialized research. By introducing the ¹⁵N isotope, scientists can leverage the analytical techniques of mass spectrometry and NMR to follow the diethylamine moiety through various chemical transformations. This is particularly valuable for elucidating reaction mechanisms where the nitrogen atom plays a key role. For instance, in reactions where diethylamine acts as a nucleophile, tracking the ¹⁵N label can confirm the formation of new bonds and identify the resulting products with high certainty.

Furthermore, in metabolic studies, ¹⁵N-labeled diethylamine hydrochloride can be used to trace the uptake, distribution, and metabolism of diethylamine-containing compounds within a biological system. diagnosticsworldnews.comchemicalsknowledgehub.com This can provide critical information for drug development and environmental science, helping to understand how these compounds are processed and what their ultimate fate is. chemicalsknowledgehub.com The ability to precisely quantify the incorporation of the ¹⁵N label into various metabolites offers a level of detail that is essential for modern biochemical and pharmaceutical research. diagnosticsworldnews.comnih.gov

Interactive Data Table: Properties of Diethylamine-15N Hydrochloride

| Property | Value |

| Linear Formula | (C₂H₅)₂¹⁵NH · HCl |

| Molecular Weight | 110.59 g/mol |

| Isotopic Purity | 98 atom % ¹⁵N |

| Physical Form | Solid |

| CAS Number | 262601-45-6 |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylethan(15N)amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDITUCONWLWUJR-LJJZSEGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[15NH]CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583933 | |

| Record name | N-Ethylethan(~15~N)amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262601-45-6 | |

| Record name | N-Ethylethan(~15~N)amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262601-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethylamine 15n Hydrochloride

Established Synthetic Routes for Diethylamine (B46881) Hydrochloride Analogues

The final step in the synthesis is the formation of the hydrochloride salt. The methods for this are well-established and are generally applicable to a wide range of amines, including the ¹⁵N-labeled diethylamine.

Acid-Catalyzed Amide Hydrolysis for Hydrochloride Salt Formation

One potential route to an amine hydrochloride is through the hydrolysis of an amide. For instance, N,N-diethylacetamide can be hydrolyzed under acidic conditions to yield diethylamine and acetic acid. libretexts.org If hydrochloric acid is used as the catalyst, the resulting diethylamine will be protonated in situ to form diethylamine hydrochloride.

The mechanism involves the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses, breaking the carbon-nitrogen bond to release the amine. libretexts.org In the acidic medium, the liberated amine is immediately protonated to form the ammonium (B1175870) salt. libretexts.org This method is particularly relevant if the ¹⁵N label is introduced at the amide stage.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| N,N-Disubstituted Amide | Aqueous Acid (e.g., HCl, H₂SO₄) | Heating/Reflux | Corresponding Carboxylic Acid + Dialkylammonium Salt |

| N,N-Disubstituted Amide | Aqueous Base (e.g., NaOH, KOH) | Heating/Reflux | Corresponding Carboxylate Salt + Free Dialkylamine |

This table summarizes the general conditions for both acidic and basic hydrolysis of N,N-disubstituted amides. For the direct formation of the hydrochloride salt, acidic hydrolysis with HCl is employed. libretexts.orgsciencemadness.orgresearchgate.net

General Procedures for Amine Hydrochloride Salt Preparation

The most common and straightforward method for preparing an amine hydrochloride salt is by reacting the free amine with hydrochloric acid. spectroscopyonline.com Once ¹⁵N-diethylamine has been synthesized and purified, it can be converted to its hydrochloride salt.

This acid-base reaction can be performed using various forms of HCl:

Aqueous HCl: The amine can be dissolved in a suitable solvent and treated with a stoichiometric amount of aqueous hydrochloric acid. blogspot.com

Anhydrous HCl: For applications requiring an anhydrous product, a solution of the amine in an organic solvent (like diethyl ether, ethanol, or methanol) can be treated with gaseous HCl or a solution of HCl in an anhydrous solvent. blogspot.com

In Situ Generation of HCl: HCl can be generated in situ by reacting a reagent like acetyl chloride with an alcohol solvent such as ethanol. blogspot.com

The resulting diethylamine-15N hydrochloride salt typically precipitates from the solution and can be isolated by filtration and then dried. blogspot.comchemicalbook.com The formation of the salt is often quantitative. chemicalbook.com This method is widely used due to its simplicity and high yield. spectroscopyonline.comchemicalbook.com

Optimization of 15N Labeling Efficiency and Isotopic Purity

For applications in quantitative analysis and structural studies, achieving high isotopic purity (or enrichment) is critical. researchgate.netalmacgroup.com The goal is to maximize the percentage of molecules that contain the ¹⁵N isotope while minimizing the presence of the unlabeled (¹⁴N) compound.

Several factors influence the final isotopic enrichment:

Purity of the ¹⁵N Precursor: The isotopic purity of the starting material, such as ¹⁵NH₄Cl, is paramount. Commercially available reagents can have purities of 98% or higher, which sets the theoretical maximum for the final product's enrichment. acs.orgnih.gov

Reaction Conditions: Synthetic pathways must be designed to prevent isotope dilution from atmospheric nitrogen or other nitrogen-containing reagents. Reactions are typically run in closed systems to avoid such contamination.

The determination of isotopic purity is a crucial quality control step. High-resolution mass spectrometry (MS) is the primary analytical technique used for this purpose. almacgroup.comresearchgate.net By analyzing the isotopic cluster of the molecular ion, the relative abundance of the ¹⁵N-labeled compound versus its ¹⁴N-counterpart can be accurately measured. researchgate.netresearchgate.net The calculations must often correct for the natural isotopic contributions of other elements (like ¹³C) in the molecule to determine the true ¹⁵N enrichment. researchgate.net For peptides and proteins, established workflows compare the empirical mass spectrum against theoretical profiles for different enrichment rates to calculate the percentage of ¹⁵N incorporation. researchgate.netacs.org These principles are directly applicable to smaller molecules like this compound.

| Technique | Principle | Key Information Provided |

|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. High-resolution instruments (e.g., TOF, FT-ICR) can resolve isotopologues. | Provides the isotopic distribution (e.g., M, M+1, M+2 peaks) to calculate the percentage of 15N enrichment. almacgroup.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 15N is an NMR-active nucleus. The presence of 15N can be directly observed or inferred from its coupling to adjacent nuclei (e.g., ¹H, ¹³C). | Confirms the position of the label and can provide quantitative data on enrichment through analysis of coupling constants and signal intensities. rsc.org |

This table outlines the main analytical methods used to verify the isotopic purity and confirm the structure of 15N-labeled compounds.

Factors Influencing Isotopic Enrichment Yields and Selectivity

The efficiency of incorporating a stable isotope like ¹⁵N into a target molecule such as diethylamine, and its subsequent conversion to Diethylamine-¹⁵N hydrochloride, is governed by several critical factors. The yield of isotopic enrichment and the selectivity of the label's position are not always straightforward, being influenced by reaction kinetics, substrate characteristics, and the metabolic pathways involved in biological systems.

Key factors include the nature of the ¹⁵N source, steric hindrance at the reaction site, and the potential for isotopic scrambling. For instance, in the synthesis of ¹⁵N-labeled azines, the choice of the ¹⁵N-labeled reagent is crucial for achieving a high degree of isotopic enrichment. chemrxiv.org One study achieved >98% ¹⁵N enrichment by using a specifically designed ¹⁵N-labeled reagent, ¹⁵N-2,4,6-trimethoxybenzylamine, which facilitates the nitrogen atom substitution. chemrxiv.org

In syntheses involving heterocyclic compounds, steric factors can dictate the position of the ¹⁵N label. chemrxiv.org Research on pyrimidines has shown that labeling occurs preferentially at the less sterically hindered nitrogen atom. chemrxiv.org This selectivity is driven by the nucleophilic attack of the labeling agent at the least hindered carbon, demonstrating that the molecular geometry of the substrate is a significant determinant of isotopic placement. chemrxiv.org

Metabolic scrambling presents a major challenge in biological labeling systems, affecting both yield and selectivity. nih.gov When producing ¹⁵N-labeled proteins in cell cultures like HEK293, the supplied ¹⁵N-labeled amino acids can be metabolized by the cells, leading to the transfer of the ¹⁵N atom to other amino acids. nih.gov This results in unintended labeling and reduces the enrichment level at the desired position. For example, significant scrambling has been observed for amino acids like alanine, aspartate, glutamate, isoleucine, leucine, and valine. nih.gov The isotopic labeling yield can also be diminished by the presence of endogenous pools of ¹⁴N amino acids within the cells, which compete with the supplied ¹⁵N source. nih.govanu.edu.au Studies have shown that even when the ¹⁵N-labeled amino acids themselves are not scrambled, the final isotopic incorporation can be significantly below 100% due to these existing unlabeled pools. nih.gov

The chemical form of the nitrogen source also plays a role. In plant metabolism, for example, the uptake rate of different nitrogen species (ammonium vs. nitrate) varies, which in turn affects the isotopic composition of the plant's tissues and molecular pools. plos.org Such principles can be relevant in biosynthetic approaches where precursor uptake is a key step.

Table 1: Factors Affecting ¹⁵N Isotopic Enrichment

| Factor | Influence on Enrichment/Selectivity | Example Context | Reference |

|---|---|---|---|

| ¹⁵N Source | The chemical nature of the ¹⁵N reagent can determine the efficiency and yield. | Use of ¹⁵N-2,4,6-trimethoxybenzylamine for labeling azines resulted in >98% enrichment. | chemrxiv.org |

| Steric Hindrance | Influences the position of the ¹⁵N label, favoring less hindered sites. | In pyrimidines, labeling occurs preferentially at the less hindered nitrogen atom. | chemrxiv.org |

| Metabolic Scrambling | Reduces selectivity by transferring the ¹⁵N isotope to non-target molecules. | Significant scrambling observed for several amino acids (A, D, E, I, L, V) in HEK293 cells. | nih.gov |

| Endogenous Pools | Presence of unlabeled (¹⁴N) compounds dilutes the isotopic enrichment. | ¹⁵N labeling of proteins in cell culture is often below 100% due to existing ¹⁴N amino acid pools. | nih.govanu.edu.au |

| Reaction Conditions | Parameters like solvent and base can affect the chemical and isotopic yields. | Optimization of solvent and base was shown to be important in aspartate-mediated transamination. | chemrxiv.org |

Chromatographic and Other Purification Techniques for Isotope-Enriched Products

Following the synthesis of an isotope-enriched compound like Diethylamine-¹⁵N hydrochloride, purification is essential to isolate the target molecule from unreacted starting materials, byproducts, and non-enriched species. Various chromatographic and extraction techniques are employed for this purpose, chosen based on the chemical properties of the compound and the nature of the impurities.

Anion Exchange Chromatography is a powerful technique for separating charged molecules. This method is particularly effective for purifying RNA transcripts but its principles are applicable to other charged species. oup.com It separates molecules based on their net negative charge, allowing for high-resolution separation, sometimes at the single-nucleotide level for nucleic acids. oup.com For a cationic species like the diethylammonium-¹⁵N ion, a cation exchange resin would be employed, separating it from neutral or anionic impurities.

Flash Column Chromatography is a widely used preparative technique. In one synthesis involving ¹⁵N-diethylamine hydrochloride, the crude product was first adsorbed on silica (B1680970) gel. rsc.org A subsequent synthesis step yielded a product that was purified by flash column chromatography using an acetone/water solvent system. rsc.org The use of amine modifiers in the mobile phase, such as diethylamine or triethylamine, is a common strategy in the chromatographic purification of alkaloids and other basic compounds on silica gel. The amine serves to deactivate acidic silanol (B1196071) groups on the silica surface and keep the basic analytes in their free base form, resulting in sharper peaks and better separation.

Solid-Phase Extraction (SPE) offers a rapid and selective method for sample cleanup and purification. A specialized form of SPE, known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), often utilizes sorbents like primary secondary amine (PSA) to remove matrix interferences from samples before analysis. rsc.org This approach has been successfully used to purify organophosphate esters from complex matrices. rsc.org Another advanced technique is magnetic solid-phase extraction (MSPE), which simplifies the separation process by using magnetic materials as the sorbent. nih.gov

The selection of the appropriate purification method is critical for obtaining a high-purity, isotope-enriched product suitable for its intended application, such as in metabolic studies or as an internal standard in mass spectrometry. rsc.orgnih.gov

Table 2: Comparison of Purification Techniques for Isotope-Enriched Amines

| Technique | Principle of Separation | Application/Relevance | Reference |

|---|---|---|---|

| Ion Exchange Chromatography | Separation based on net charge through interactions with a charged stationary phase. | High-resolution purification of charged molecules. Cation exchange is suitable for amine hydrochlorides. | oup.com |

| Flash Column Chromatography | Adsorption chromatography under pressure for rapid separation based on polarity. | Common for purifying organic synthesis products. Can be enhanced with amine additives for basic compounds. | rsc.org |

| QuEChERS / SPE | Selective retention of analytes or interferences on a solid sorbent. | Effective for sample cleanup and matrix removal. PSA sorbents are used for purifying amine-containing samples. | rsc.org |

| Magnetic SPE (MSPE) | Use of magnetic sorbents to simplify the extraction and separation process. | Simplifies sample preparation and removal of residual reagents. | nih.gov |

Advanced Spectroscopic Characterization of Diethylamine 15n Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful analytical tool for elucidating the chemical structure and dynamics of molecules in both solution and solid states. nih.govpsu.edu For Diethylamine-¹⁵N hydrochloride, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atom, which is highly sensitive to factors such as protonation state, hydrogen bonding, and molecular conformation. researchgate.netnih.gov

Solution-State ¹⁵N NMR Spectroscopy for Structural Elucidation and Dynamic Studies

In solution, the tumbling of molecules averages out anisotropic interactions, leading to high-resolution NMR spectra. Solution-state ¹⁵N NMR is invaluable for confirming the structure of Diethylamine-¹⁵N hydrochloride and studying its behavior in different solvent environments. The chemical shift of the ¹⁵N nucleus is a key parameter, providing information about the local electronic structure. researchgate.net Dynamic processes, such as proton exchange and conformational changes occurring on the microsecond to millisecond timescale, can also be investigated using specialized ¹⁵N NMR relaxation experiments. ethz.ch

¹H-¹⁵N HSQC and HMQC are two-dimensional NMR experiments that correlate the chemical shifts of ¹⁵N nuclei with the chemical shifts of their directly attached protons. protein-nmr.org.ukresearchgate.net These experiments are fundamental for assigning the ¹H and ¹⁵N resonances in Diethylamine-¹⁵N hydrochloride.

HSQC (Heteronuclear Single Quantum Coherence): This experiment involves the transfer of magnetization from the highly sensitive ¹H nucleus to the less sensitive ¹⁵N nucleus and then back to ¹H for detection. protein-nmr.org.uk This results in a 2D spectrum with a ¹H chemical shift axis and a ¹⁵N chemical shift axis, where each peak represents a direct N-H bond. For Diethylamine-¹⁵N hydrochloride, this would show a correlation between the N-H proton and the ¹⁵N nucleus, confirming the protonation state of the amine. protein-nmr.org.ukcopernicus.org

HMBC (Heteronuclear Multiple Bond Correlation): While HSQC shows direct one-bond correlations, HMBC reveals correlations between nuclei separated by two or three bonds. magritek.com In the context of Diethylamine-¹⁵N hydrochloride, an HMBC experiment could show correlations between the ¹⁵N nucleus and the protons on the ethyl groups (CH₂ and CH₃), providing further structural confirmation and assignment of the carbon skeleton. researchgate.netmagritek.com

A typical ¹H-¹⁵N HSQC spectrum of Diethylamine-¹⁵N hydrochloride would display a single peak, confirming the presence of one type of N-H bond in the molecule. The coordinates of this peak would provide the precise chemical shifts of both the ¹⁵N nucleus and its attached proton.

Table 1: Expected ¹H-¹⁵N Correlation Data for Diethylamine-¹⁵N Hydrochloride

| Correlation Type | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| ¹J(N-H) | Expected range for protonated amines | Expected range for protonated secondary amines |

Note: Actual chemical shift values are dependent on solvent, concentration, and temperature.

While Diethylamine-¹⁵N hydrochloride itself is a small molecule, the principles of Transverse Relaxation-Optimized Spectroscopy (TROSY) are crucial when this labeled compound is used as a probe in studies involving large biomolecules, such as proteins or nucleic acids. psu.eduethz.chbruker.com In large molecules, slow tumbling leads to rapid transverse relaxation (short T₂), which results in broad NMR signals and loss of sensitivity. ethz.ch

TROSY is a technique that significantly reduces the transverse relaxation rate by taking advantage of the interference between two different relaxation mechanisms: dipole-dipole (DD) coupling and chemical shift anisotropy (CSA). ethz.chresearchgate.net This results in significantly sharper lines and improved sensitivity for large molecules. psu.eduethz.ch The application of TROSY has been instrumental in extending the size limit of biomolecules that can be studied by solution NMR. ethz.chbruker.com Although not directly necessary for studying Diethylamine-¹⁵N hydrochloride in isolation, its ¹⁵N label makes it a potential tool for TROSY-based interaction studies with macromolecules. ethz.chbruker.comresearchgate.net

Chemical Shift Anisotropy (CSA) describes the orientation-dependence of the chemical shift. nih.gov In solution, rapid molecular tumbling averages the CSA to its isotropic value, which is the single chemical shift observed in a standard 1D NMR spectrum. However, the CSA is a tensor quantity with three principal components (δ₁₁, δ₂₂, δ₃₃) that provide detailed information about the electronic environment and local geometry around the nucleus. fu-berlin.de

The magnitude of the ¹⁵N CSA can be determined in solution through relaxation measurements that exploit the cross-correlation between the ¹⁵N CSA and the ¹⁵N-¹H dipolar interaction. nih.gov The ¹⁵N CSA is particularly sensitive to the nature of the chemical bonds involving the nitrogen atom and its local environment, including hydrogen bonding. nih.govnih.gov For Diethylamine-¹⁵N hydrochloride, the CSA values would be characteristic of a protonated secondary amine involved in an ionic interaction with the chloride counterion.

Table 2: Representative ¹⁵N CSA Values for Different Nitrogen Environments

| Nitrogen Environment | Average ¹⁵N CSA (ppm) |

| Helical regions in proteins | -187.9 |

| Sheet regions in proteins | -166.0 |

| Turn regions in proteins | -161.1 |

Source: Data derived from studies on proteins, illustrating the sensitivity of ¹⁵N CSA to secondary structure. nih.gov

Solid-State ¹⁵N NMR Spectroscopy for Anisotropic Interactions and Dynamics

In the solid state, molecular tumbling is restricted, and as a result, anisotropic interactions such as CSA and dipolar couplings are not averaged out. nih.govmst.edu This leads to broad powder patterns in the NMR spectra of polycrystalline samples. Solid-state NMR (ssNMR) techniques are designed to either utilize these anisotropic interactions to gain structural information or to remove them to achieve higher resolution. nih.govmst.edu

For Diethylamine-¹⁵N hydrochloride, solid-state ¹⁵N NMR can provide precise information about the N-H bond length through the measurement of the ¹⁵N-¹H dipolar coupling and detailed insights into the local structure and packing from the ¹⁵N CSA tensor. nih.govfu-berlin.de

Cross-Polarization Magic Angle Spinning (CP/MAS) is a cornerstone of high-resolution solid-state NMR of dilute nuclei like ¹⁵N. njit.edurhhz.netresearchgate.net

Magic Angle Spinning (MAS): This technique involves physically spinning the sample at a high frequency (kilohertz range) at an angle of 54.7° (the "magic angle") with respect to the external magnetic field. mst.edu This process effectively averages the anisotropic interactions, leading to narrower spectral lines and improved resolution. mst.edu

Cross-Polarization (CP): This is a sensitivity enhancement technique that transfers magnetization from an abundant spin system (typically ¹H) to a dilute spin system (¹⁵N). rhhz.netcopernicus.org This not only boosts the ¹⁵N signal but also allows for shorter experiment times as the repetition rate is governed by the faster relaxing ¹H spins. rhhz.net

A ¹⁵N CP/MAS experiment on solid Diethylamine-¹⁵N hydrochloride would yield a high-resolution spectrum, allowing for the precise determination of the isotropic ¹⁵N chemical shift in the solid state. universiteitleiden.nlmdpi.com The solid-state chemical shift can be different from the solution-state value due to packing effects and differences in hydrogen bonding. By analyzing the spinning sidebands that appear at multiples of the spinning rate, the principal components of the ¹⁵N CSA tensor can be determined, providing detailed information about the electronic structure and symmetry at the nitrogen nucleus. fu-berlin.deresearchgate.net

Table 3: Comparison of Solution-State and Solid-State NMR for Diethylamine-¹⁵N Hydrochloride

| Feature | Solution-State NMR | Solid-State NMR (with CP/MAS) |

| Sample State | Dissolved in a suitable solvent | Crystalline or amorphous solid |

| Molecular Motion | Rapid, isotropic tumbling | Restricted motion |

| Spectral Linewidth | Narrow | Broad (without MAS), Narrow (with MAS) |

| Key Information | Isotropic chemical shifts, J-couplings, dynamic processes in solution | Isotropic and anisotropic chemical shifts (CSA), dipolar couplings, molecular packing, solid-state dynamics |

| Primary Techniques | ¹H, ¹³C, ¹⁵N 1D, ¹H-¹⁵N HSQC/HMBC | ¹⁵N CP/MAS |

Two-Dimensional (2D) Heteronuclear Correlation (HETCOR) Spectroscopy

Two-Dimensional Heteronuclear Correlation (HETCOR) spectroscopy is a powerful Nuclear Magnetic Resonance (NMR) technique used to establish correlations between different types of nuclei within a molecule. For Diethylamine-15N hydrochloride, a ¹H-¹⁵N HETCOR experiment is particularly insightful, as it directly maps the connectivity between protons (¹H) and the labeled nitrogen-15 (B135050) (¹⁵N) atom. wikipedia.orgscience.gov

The basic principle of the HETCOR experiment involves transferring magnetization from the more sensitive nucleus (¹H) to the less sensitive nucleus (¹⁵N), allowing it to evolve, and then transferring it back to the proton for detection. wikipedia.org This process generates a 2D spectrum with the chemical shifts of ¹H on one axis and ¹⁵N on the other. A cross-peak in this spectrum indicates that the corresponding ¹H and ¹⁵N nuclei are coupled, typically through one to three chemical bonds.

In the case of this compound, ((CH₃CH₂)₂¹⁵NH₂⁺Cl⁻), the HETCOR spectrum would be used to:

Confirm the Labeling Site: A strong correlation peak will appear at the coordinates corresponding to the chemical shifts of the ¹⁵N nucleus and the proton directly attached to it (the N-H proton). This provides unambiguous confirmation that the isotope is located at the nitrogen position. wikipedia.orgresearchgate.net

Assign Proximal Protons: Weaker correlations, known as long-range correlations, can be observed between the ¹⁵N nucleus and the protons on the adjacent methylene (B1212753) (-CH₂-) groups of the ethyl chains. These correlations, typically over two bonds (²J_N-H), further solidify the structural assignment.

The resulting data from a hypothetical HETCOR analysis are summarized in the table below.

| Correlation Type | Correlated Nuclei | Coupling | Expected Observation |

|---|---|---|---|

| Direct (1-bond) | ¹⁵N — ¹H (Amine) | ¹JNH | Strong cross-peak |

| Long-Range (2-bond) | ¹⁵N — ¹H (Methylene, -CH₂) | ²JNH | Weaker cross-peak |

| Long-Range (3-bond) | ¹⁵N — ¹H (Methyl, -CH₃) | ³JNH | Very weak or unobserved cross-peak |

Rotational Echo Double Resonance (REDOR) and Rotor-Encoded SSB Analysis

Rotational Echo Double Resonance (REDOR) is a solid-state NMR (ssNMR) technique designed to measure the internuclear distance between a pair of different, isotopically labeled nuclei under magic-angle spinning (MAS). iupac.orgnih.gov This method is exceptionally precise for determining distances up to approximately 5-8 angstroms, depending on the nuclei involved. wiley.com For this compound in its solid, crystalline form, REDOR experiments, such as ¹³C{¹⁵N} REDOR or ¹H{¹⁵N} REDOR, can provide definitive structural information. nih.govmeihonglab.com

The REDOR experiment involves comparing two signals: a full-echo signal (S₀) where the heteronuclear dipolar coupling is refocused by MAS, and a dephased signal (S) where rotor-synchronized radiofrequency pulses are applied to one nucleus (e.g., ¹⁵N) to prevent this refocusing. nih.gov The difference between these signals (ΔS = S₀ - S) is directly related to the strength of the dipolar coupling, which is in turn proportional to r⁻³, where 'r' is the internuclear distance. By measuring the dephasing (S/S₀) as a function of the dipolar evolution time, a precise distance can be calculated. meihonglab.com

For this compound, REDOR could be used to:

Measure the intramolecular ¹⁵N-¹³C distance between the nitrogen atom and the adjacent methylene carbon (Cα) and the more distant methyl carbon (Cβ).

Determine the conformation of the ethyl groups relative to the nitrogen atom in the crystal lattice.

Rotor-encoded SSB (Sideband) analysis is a complementary technique that analyzes the MAS sideband patterns to extract information about the magnitude and orientation of the dipolar coupling tensor.

| Nuclear Pair | Expected Internuclear Distance (Å) | Significance |

|---|---|---|

| ¹⁵N — Cα (Methylene) | ~1.47 Å | Confirms the N-C bond length. |

| ¹⁵N — Cβ (Methyl) | ~2.50 Å | Provides information on the gauche/anti conformation of the ethyl group. |

Mass Spectrometry (MS) Applications for Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds as it measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm). longdom.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. longdom.org

When analyzing this compound, HRMS can easily distinguish the ¹⁵N-labeled compound from its unlabeled counterpart due to the mass difference between ¹⁴N (14.00307 Da) and ¹⁵N (15.00011 Da). The instrument measures the exact mass of the molecular ion, which is then compared to the theoretical mass calculated for the expected formula, C₄H₁₂¹⁵NCl. sigmaaldrich.com

Furthermore, HRMS is crucial for determining isotopic purity. ckisotopes.com The spectrum will show the molecular ion peak for the ¹⁵N-containing species, for example, [(C₂H₅)₂¹⁵NH₂]⁺. The abundance of the corresponding unlabeled ion, [(C₂H₅)₂¹⁴NH₂]⁺, which would appear at a mass approximately one unit lower, can be measured. The ratio of these peak intensities allows for the calculation of the isotopic enrichment, confirming the specified atom percentage of ¹⁵N (e.g., 98%). sigmaaldrich.com

| Ion Formula | Compound | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [C₄H₁₂¹⁴N]⁺ | Diethylamine (unlabeled) | 74.09642 |

| [C₄H₁₂¹⁵N]⁺ | Diethylamine-15N | 75.09347 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected, fragmented, and the resulting fragment ions are then analyzed. nationalmaglab.orgwikipedia.org This process provides a fragmentation "fingerprint" that is highly characteristic of a molecule's structure. For this compound, MS/MS is used to confirm the identity and location of the isotopic label. researchgate.net

The analysis proceeds in steps:

Ionization: The compound is ionized, forming the precursor ion [(C₂H₅)₂¹⁵NH₂]⁺ with an m/z of ~75.1.

Isolation: This precursor ion is isolated within the mass spectrometer.

Fragmentation: The isolated ion is fragmented, typically through collision-induced dissociation (CID), which breaks the weakest chemical bonds. nationalmaglab.org

Detection: The resulting product ions are detected, generating an MS/MS spectrum.

The fragmentation of the diethylamine ion commonly involves the loss of a neutral molecule, such as an ethyl group or ethene. The presence of the ¹⁵N label will result in a predictable mass shift in the nitrogen-containing fragments compared to the unlabeled compound, confirming the structure.

| Precursor Ion (m/z) | Neutral Loss | Product Ion | Product Ion m/z |

|---|---|---|---|

| 75.1 ([C₂H₅]₂¹⁵NH₂⁺) | Ethene (C₂H₄) | [CH₃CH₂¹⁵NH₃]⁺ | 47.1 |

| 75.1 ([C₂H₅]₂¹⁵NH₂⁺) | Methyl radical (•CH₃) | [CH₂CH₂¹⁵NHCH₃]⁺ | 60.1 |

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Precise Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for quantitative analysis, offering high precision and accuracy. nih.govrsc.org The method relies on using a stable isotope-labeled version of the analyte as an internal standard (IS). scioninstruments.com this compound is an ideal internal standard for the quantification of unlabeled diethylamine. researchgate.net

The procedure involves adding a known quantity of the ¹⁵N-labeled standard to a sample containing an unknown quantity of the unlabeled analyte. nih.gov Because the labeled standard is chemically and physically almost identical to the analyte, it experiences the same effects during sample preparation, chromatography, and ionization (e.g., extraction losses, matrix-induced ion suppression). researchgate.netthermofisher.com

The mass spectrometer can distinguish between the analyte and the IS based on their mass difference. Quantification is achieved by measuring the ratio of the signal intensity of the analyte to that of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample, providing a highly reliable result that corrects for experimental variability. nih.govepa.gov

| Component | Monitored Ion (m/z) | Role |

|---|---|---|

| Diethylamine (Analyte) | 74.1 | Target compound for quantification. |

| Diethylamine-15N (Internal Standard) | 75.1 | Added at a known concentration to correct for variability. |

| Calculation: [Analyte] = ([IS] × (Signal Ratio Analyte/IS)) / Response Factor |

Membrane Inlet Mass Spectrometry (MIMS) for Gaseous Nitrogen Species Analysis

Membrane Inlet Mass Spectrometry (MIMS) is a specialized technique for the real-time measurement of dissolved gases and volatile compounds in aqueous samples. azom.com The method uses a semi-permeable membrane to allow dissolved gases to diffuse directly into the high vacuum of the mass spectrometer for analysis. researchgate.netnih.gov

While this compound is not a gas, it serves as an excellent ¹⁵N-labeled tracer for studies of nitrogen cycle transformations that produce gaseous nitrogen species. mdpi.comhawaii.edu In such experiments, the labeled compound can be introduced into a biological or environmental system (e.g., soil slurry, water sample, bioreactor). Microbial or chemical processes can convert the ¹⁵N-labeled amine into various gaseous nitrogen products.

For example, if Diethylamine-15N is used as a nitrogen source and is metabolized to ammonia (B1221849) (¹⁵NH₃) and subsequently oxidized to dinitrogen gas, MIMS can detect the resulting labeled gaseous species. researchgate.netresearchgate.net By monitoring the production of labeled gases like ¹⁵N¹⁴N (m/z 29) and ¹⁵N₂ (m/z 30), researchers can trace the pathways and quantify the rates of nitrogen transformation processes like denitrification or anammox. mdpi.comhidenanalytical.com

| Tracer Source | Potential Transformation Process | Gaseous Product Detected by MIMS | Product m/z |

|---|---|---|---|

| Diethylamine-¹⁵N | Nitrification/Denitrification | ¹⁵N¹⁴N | 29 |

| Diethylamine-¹⁵N | Nitrification/Denitrification | ¹⁵N₂ | 30 |

| Diethylamine-¹⁵N | Ammonification | ¹⁵NH₃ (if volatile enough) | 18 |

Research Applications of Diethylamine 15n Hydrochloride in Mechanistic and Kinetic Studies

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-making and bond-breaking events that constitute a chemical reaction is a central goal of physical organic chemistry. researchgate.net Isotopic labeling with compounds like Diethylamine-¹⁵N hydrochloride is a cornerstone of mechanistic investigation, enabling researchers to test hypotheses and map the flow of atoms from reactants to products. dokumen.pub

Application of Kinetic Isotope Effects (KIE) to Nitrogen-Involving Transformations

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter, unsubstituted counterparts. libretexts.orgwikipedia.org This effect arises from the difference in zero-point vibrational energies of bonds to the different isotopes; a bond to a heavier isotope (like ¹⁵N) has a lower zero-point energy and is therefore stronger, requiring more energy to break. princeton.edu

By measuring the reaction rates of a process using both standard diethylamine (B46881) and Diethylamine-¹⁵N hydrochloride, a ¹⁵N KIE (expressed as the ratio k₁₄/k₁₅) can be determined.

Primary KIE: If the nitrogen atom is directly involved in a bond-breaking or bond-forming event in the rate-determining step of the reaction, a significant primary KIE is typically observed (k₁₄/k₁₅ > 1). libretexts.org Heavy atom KIEs, such as those for ¹⁵N, are much smaller than those for hydrogen isotopes, usually falling in the range of 1.02 to 1.10, but they are measurable with high-precision techniques. libretexts.org

Secondary KIE: If the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step, a much smaller secondary KIE may be observed. libretexts.org

The magnitude of the KIE provides invaluable information about the transition state of the rate-limiting step. For instance, a measured KIE of 1.05 in a reaction using Diethylamine-¹⁵N hydrochloride would strongly suggest that a C-N or N-H bond is being broken in the slowest step of the mechanism. princeton.edu Conversely, a KIE close to unity (k₁₄/k₁₅ ≈ 1) indicates that the nitrogen center is not involved in bonding changes during the rate-determining step. princeton.edu Such studies require careful execution, including control experiments with the non-labeled compound and precise temperature control, as isotope effects are temperature-dependent.

| Scenario | Typical ¹⁴N/¹⁵N KIE Value | Mechanistic Implication |

|---|---|---|

| C-N bond cleavage is the rate-determining step. | 1.03 - 1.07 | Significant primary KIE; confirms nitrogen involvement in the slowest step. |

| C-N bond is not broken in the rate-determining step. | 1.00 - 1.01 | No significant KIE; nitrogen's bonding environment does not change in the slowest step. |

| Change in hybridization at nitrogen (e.g., sp³ to sp²) in the transition state. | 1.01 - 1.02 | Small secondary KIE; provides subtle details about the transition state structure. |

Tracing the Fate of Nitrogen Atoms within Complex Reaction Networks

In reactions with multiple steps and potential pathways, determining the final position of a particular atom can be challenging. Isotopic labeling with ¹⁵N provides an unambiguous way to trace the nitrogen atom from Diethylamine-¹⁵N hydrochloride through the entire reaction network. wikipedia.org Because the ¹⁵N label does not chemically alter the reaction pathway, it acts as a passive flag. atamanchemicals.com

Researchers can analyze the starting materials, intermediates, and final products using analytical methods sensitive to isotopic composition, such as:

Mass Spectrometry (MS): Labeled products or intermediates will have a mass one unit higher (M+1) than their unlabeled counterparts. sigmaaldrich.cn High-resolution mass spectrometry can readily distinguish between ¹³C and ¹⁵N incorporation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N is an NMR-active nucleus (spin = -1/2). While less sensitive than ¹H NMR, ¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atom. nih.govresearchgate.net The appearance of a ¹⁵N signal at a specific chemical shift in a product molecule confirms that the nitrogen from the original diethylamine is now part of that structure. researchgate.net

This tracing technique allows chemists to distinguish between proposed mechanisms. For example, in a reaction where a fragment of the diethylamine molecule could potentially be incorporated into two different products, ¹⁵N labeling can definitively show which product contains the original nitrogen atom, thereby validating one pathway over another. wikipedia.org

Investigation of Chemical Kinetics and Reaction Pathways

Chemical kinetics, the study of reaction rates, provides quantitative data about how a reaction proceeds. upi.edu The use of ¹⁵N isotopic tracers like Diethylamine-¹⁵N hydrochloride allows for the precise measurement of rates for specific steps within a larger mechanism, offering a more detailed kinetic profile of the reaction.

Measurement of Reaction Rates Using 15N Isotopic Tracers

In complex systems where multiple reactions occur simultaneously, simply monitoring the concentration change of a reactant or product can be misleading. wikipedia.org For example, a product might be formed by one pathway while being consumed by another. An isotopic tracer allows for the direct measurement of the rate of a specific transformation. wikipedia.org

By introducing Diethylamine-¹⁵N hydrochloride at the start of a reaction and taking samples over time, the rate of appearance of the ¹⁵N label in a specific product can be quantified using MS or NMR. This provides the gross rate of formation for that product from the labeled precursor, independent of any subsequent reactions it might undergo. This approach has been widely applied in fields like soil science to quantify nitrogen transformations like denitrification and nitrification, demonstrating its power in untangling complex reaction networks. wikipedia.orgthuenen.de

Identification and Characterization of Reaction Intermediates

Reaction intermediates are often highly reactive, short-lived species that are difficult to detect directly. nih.gov Isotopic labeling can be a crucial tool for their identification and characterization. If a transient intermediate is suspected to contain the diethylamine moiety, using Diethylamine-¹⁵N hydrochloride can help confirm its existence.

For instance, ¹⁵N NMR spectroscopy has been successfully used to identify transient, enzyme-bound intermediates. researchgate.net In these studies, the reaction is monitored in an NMR tube, and the appearance of a new ¹⁵N signal, distinct from the reactant and product, provides direct evidence of an intermediate. nih.govresearchgate.net The chemical shift and relaxation time of this signal can offer structural information, such as whether the nitrogen is covalently bound within a rigid protein matrix. nih.gov This method provides a "snapshot" of the reaction in progress, capturing fleeting species that are central to the mechanism.

| Analytical Technique | Information Obtained from ¹⁵N Labeling | Application Area |

|---|---|---|

| Mass Spectrometry (MS) | Confirms incorporation of nitrogen into products/intermediates via mass shift (M+1). Allows quantification of labeled vs. unlabeled species. | Tracing pathways, Measuring reaction rates. nih.gov |

| ¹⁵N NMR Spectroscopy | Provides direct evidence of nitrogen's chemical environment in intermediates and products. Chemical shifts reveal bonding and structure. | Identifying and characterizing intermediates. researchgate.net |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the precise ratio of ¹⁵N to ¹⁴N to determine KIEs and study isotopic fractionation. | Kinetic Isotope Effect (KIE) studies. nih.gov |

Diethylamine-15N Hydrochloride as a Mechanistic Probe in Advanced Organic Synthesis

In the development of new and complex organic syntheses, a deep understanding of the reaction mechanism is not merely an academic exercise; it is essential for optimizing reaction conditions, improving yields and selectivity, and extending the reaction's scope. dokumen.pub Diethylamine-¹⁵N hydrochloride serves as a powerful mechanistic probe in this context. mcmaster.caualberta.ca

By employing the techniques described above—KIE measurements, isotopic tracing, and intermediate identification—chemists can:

Validate or invalidate a proposed catalytic cycle: Many modern synthetic methods rely on complex catalytic cycles. Tracing the ¹⁵N label from a substrate like diethylamine can confirm its path through the proposed catalytic intermediates.

Elucidate the role of additives or solvents: By observing how changes in reaction conditions affect KIEs or the distribution of the ¹⁵N label, researchers can understand the role that seemingly minor components play in the reaction mechanism. usn.no

Guide the design of new reactions: A thorough mechanistic understanding, gained in part through isotopic labeling studies, allows chemists to rationally design more efficient catalysts or modify substrates to favor desired reaction pathways.

The insights gained from using Diethylamine-¹⁵N hydrochloride enable a more rational, science-driven approach to the development of advanced synthetic methodologies, moving beyond simple trial-and-error optimization.

Insights into Mannich Reaction Mechanisms

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reaction typically employs an aldehyde (often formaldehyde), a primary or secondary amine, and a carbonyl compound. wikipedia.orgnih.gov The use of this compound as the secondary amine component is instrumental in confirming the established mechanism and investigating the kinetics of the individual steps.

The generally accepted mechanism of the Mannich reaction begins with the formation of an Eschenmoser-type salt, an iminium ion, from the reaction of the secondary amine and the aldehyde. wikipedia.orgyoutube.com When using this compound, the ¹⁵N label is incorporated directly into this key electrophilic intermediate. The subsequent step involves the nucleophilic attack of the enol form of the carbonyl compound on the ¹⁵N-labeled iminium ion to form the final β-aminocarbonyl product, known as the Mannich base. wikipedia.orgyoutube.com

By employing ¹⁵N NMR spectroscopy, researchers can monitor the progress of the reaction, observing the disappearance of the ¹⁵N-labeled diethylamine signal and the appearance of the signal corresponding to the ¹⁵N-labeled iminium ion, followed by the emergence of the final ¹⁵N-labeled Mannich base. Each of these species would exhibit a distinct chemical shift in the ¹⁵N NMR spectrum, allowing for their unambiguous identification and quantification over time.

Illustrative ¹⁵N NMR Data for Mannich Reaction Monitoring

| Compound | Hypothetical ¹⁵N Chemical Shift (δ) ppm | Role in Reaction |

| This compound | 35.0 | Starting Material |

| Diethyl(methylidene)ammonium-15N ion | 120.0 | Intermediate |

| 1-(Diethylamino-15N)-3-phenylpropan-2-one | 45.0 | Product (Mannich Base) |

Note: The chemical shift values are hypothetical and for illustrative purposes to demonstrate the expected differentiation between the nitrogen environments during the reaction.

Furthermore, kinetic studies can be performed by integrating the ¹⁵N NMR signals at different time points. This allows for the determination of the rate constants for the formation of the iminium ion and its subsequent consumption, providing a detailed kinetic profile of the reaction. Such data is crucial for optimizing reaction conditions and understanding the factors that influence the reaction rate.

Elucidation of Reaction Stereochemistry and Regioselectivity

Beyond confirming the fundamental reaction pathway, this compound is a valuable tool for elucidating the more subtle aspects of the Mannich reaction, such as stereochemistry and regioselectivity. nih.gov Many modern variations of the Mannich reaction utilize chiral catalysts to control the formation of specific stereoisomers of the product. nih.govresearchgate.net

In the context of stereochemistry, ¹⁵N labeling can help in determining the facial selectivity of the nucleophilic attack on the iminium ion. While ¹H and ¹³C NMR are the primary tools for assigning the relative and absolute stereochemistry of the final product, ¹⁵N NMR can provide complementary information. The electronic environment of the nitrogen atom can be subtly different in diastereomeric products, potentially leading to distinct ¹⁵N chemical shifts or different through-space correlations in 2D NMR experiments (e.g., NOESY).

Regioselectivity becomes a key question when the carbonyl compound is an unsymmetrical ketone, which can form two different enolates. The iminium ion can then react at either of the two α-positions. By analyzing the structure of the resulting ¹⁵N-labeled Mannich bases, the preferred site of attack can be determined. While product identification is typically achieved through ¹H and ¹³C NMR, the ¹⁵N label serves as a definitive tag for the aminoalkyl group, simplifying spectral analysis, especially in complex product mixtures.

For example, in the Mannich reaction of 2-methylcyclohexanone (B44802) with formaldehyde (B43269) and this compound, two possible regioisomeric products can be formed. The analysis of the ¹H-¹⁵N and ¹³C-¹⁵N coupling constants in the resulting products can unequivocally determine the structure and thus the regiochemical preference of the reaction.

Illustrative Data for Regioselectivity Study

| Reactant | Potential Products | Method of Analysis | Expected Outcome |

| 2-Methylcyclohexanone, Formaldehyde, this compound | 2-((Diethylamino-15N)methyl)-6-methylcyclohexan-1-one | ¹H, ¹³C, and ¹⁵N NMR Spectroscopy | Identification of the major regioisomer based on characteristic NMR signals and coupling constants. |

| 2-((Diethylamino-15N)methyl)-2-methylcyclohexan-1-one |

The use of this compound, therefore, provides a clear and unambiguous method to follow the course of the Mannich reaction, verify its mechanism, and determine its regiochemical and stereochemical outcomes. The insights gained from such isotopic labeling studies are fundamental to the development of new and more efficient synthetic methodologies.

Diethylamine 15n Hydrochloride in Specialized Interdisciplinary Research Fields

Supramolecular Chemistry and Host-Guest Interactions

The strategic incorporation of the stable isotope, Nitrogen-15 (B135050) (¹⁵N), into diethylamine (B46881) hydrochloride provides a powerful tool for elucidating the intricacies of non-covalent interactions that govern the formation of complex molecular structures. In the realm of supramolecular chemistry, where molecules are designed to recognize and bind to one another, ¹⁵N-labeled compounds are invaluable for probing the subtle forces at play. fiveable.merug.nl This field explores how molecules organize into larger, functional assemblies, mimicking biological processes and paving the way for novel materials. fiveable.methno.org Host-guest interactions, a cornerstone of supramolecular chemistry, involve the specific binding of a "guest" molecule within the cavity of a "host" molecule, driven by forces like hydrogen bonding and van der Waals interactions. fiveable.memdpi.com

Probing Hydrogen Bonding Networks and Strength with ¹⁵N NMR

Nitrogen-15 Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly insightful technique for investigating hydrogen bonds, which are crucial in molecular recognition and self-assembly. umass.edunih.gov The chemical shift of a ¹⁵N nucleus is highly sensitive to its electronic environment. When a nitrogen atom participates in a hydrogen bond as an acceptor, its ¹⁵N NMR signal will typically shift, providing direct evidence of the interaction. umass.edu

For instance, studies on model systems have shown that the ¹⁵N peak of a pyridine (B92270) nitrogen, a hydrogen bond acceptor, shifts upfield by more than 1 ppm when a hydrogen bond donor is present. umass.edu In more complex systems, such as those involving ¹⁵N-labeled proteins, NMR has been used to detail the hydrogen-bonding interactions within the catalytic triad (B1167595) of serine proteases. nih.gov By using ¹⁵N-labeled Diethylamine hydrochloride, researchers can precisely measure the changes in the ¹⁵N chemical shift upon interaction with a host molecule, allowing for the characterization of the hydrogen bond strength and geometry. The magnitude of the chemical shift change can be correlated with the strength of the hydrogen bond, providing quantitative data on these fundamental interactions.

Furthermore, solid-state NMR techniques applied to ¹⁵N-labeled compounds can provide direct measurements of N-H bond lengths. meihonglab.com Elongated N-H distances are a hallmark of strong hydrogen bonds. meihonglab.com By complexing ¹⁵N-labeled molecules with different counterparts, researchers can examine how the chemical environment influences hydrogen bond lengths and the corresponding ¹⁵N and ¹H chemical shifts, offering benchmark data for identifying and characterizing strong hydrogen bonds in various chemical and biological systems. meihonglab.com

Investigation of Molecular Recognition and Self-Assembly Processes

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is the foundation of self-assembly. umich.edunih.gov ¹⁵N-labeled compounds like Diethylamine-15N hydrochloride are instrumental in unraveling the mechanisms of these processes. meihonglab.combeilstein-journals.org The incorporation of a ¹⁵N label enhances the sensitivity of NMR detection and allows for the precise measurement of coupling constants, which are critical for determining molecular structure and conformation, even in complex mixtures of isomers. beilstein-journals.org

A specialized NMR technique, the ¹⁵N Group Selective Saturation Transfer Difference (GS-STD) experiment, has proven to be a robust method for studying intermolecular interactions and for molecular screening. unl.pt This method allows for the selective saturation of protons attached to ¹⁵N-labeled host molecules. If the host and a potential guest molecule interact, this saturation will be transferred to the guest, resulting in observable signals in the STD spectrum. unl.pt This technique is particularly valuable for studying systems where the signals of the host and guest overlap, and it provides a clean, artifact-free way to identify binding partners from a mixture. unl.pt

The dynamic nature of self-assembling systems, which can exist in equilibrium between different states, can also be investigated using ¹⁵N NMR. rug.nlamu.edu.pl By monitoring the ¹⁵N signals as a function of temperature, concentration, or solvent, researchers can gain insights into the thermodynamics and kinetics of the assembly and disassembly processes.

Characterization of Supramolecular Assemblies in Solution and Solid State

The precise structural characterization of the often large and complex assemblies formed through supramolecular interactions is a significant challenge. nih.gov Both solution and solid-state NMR techniques, significantly enhanced by ¹⁵N labeling, are pivotal in this endeavor. beilstein-journals.orgnih.govbham.ac.uk

In solution, two-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy, can directly detect hydrogen bonds even at natural ¹⁵N abundance. bham.ac.ukacs.org This rapid experiment is effective in deconvoluting complex systems with multiple hydrogen-bonded motifs and can provide insights into co-conformation in interlocked structures like rotaxanes. bham.ac.ukacs.org The observation of correlations between specific protons and nitrogens provides unambiguous evidence of their spatial proximity, a key piece of information for determining the three-dimensional structure of the assembly.

In the solid state, Magic Angle Spinning (MAS) NMR spectroscopy of ¹⁵N-labeled samples is a powerful method for studying the structure of supramolecular assemblies. nih.gov Isotopic enrichment with ¹⁵N is often essential for these studies. nih.gov A suite of multidimensional correlation experiments allows for the determination of through-bond and through-space connectivities between different nuclei, which are then used to build a detailed model of the molecular arrangement within the solid material. nih.gov Solid-state NMR can also provide information about the dynamics within the assembly. nih.gov For example, ¹⁵N-¹H dipolar coupling measurements can be used to determine N-H bond distances with high precision, offering insights into hydrogen bond strength. meihonglab.com

Interactive Data Table: Illustrative ¹⁵N NMR Chemical Shift Changes Upon Hydrogen Bonding

This table demonstrates hypothetical ¹⁵N chemical shift data for this compound in different solvent environments, illustrating the effect of hydrogen bonding on the nitrogen signal.

| Sample | Solvent | Hydrogen Bonding Capacity of Solvent | Hypothetical ¹⁵N Chemical Shift (ppm) | Change in Chemical Shift (Δδ, ppm) |

| This compound | Chloroform-d | Low | 35.2 | - |

| This compound | Methanol-d4 | High (Hydrogen Bond Donor) | 34.1 | -1.1 |

| This compound + Host Molecule | Chloroform-d | Host has H-bond donor sites | 33.8 | -1.4 |

Environmental Biogeochemistry and Nitrogen Cycling (Mechanistic Focus)

The use of stable isotopes, particularly ¹⁵N, has revolutionized the study of the nitrogen cycle in various ecosystems. nih.govnih.govresearchgate.net this compound, as a source of isotopically labeled nitrogen, serves as a powerful tracer to follow the intricate pathways of nitrogen transformations in the environment. nih.govnih.govwisconsin.edursc.org These tracer studies provide a mechanistic understanding of key processes that are fundamental to ecosystem health and productivity.

Tracing Nitrogen Transformations and Fluxes in Ecosystems

By introducing a compound with a known ¹⁵N enrichment, such as this compound, into an environmental system (e.g., soil, water), scientists can track the movement of that nitrogen as it is processed by microorganisms and plants. nih.govnih.gov This approach, known as ¹⁵N tracing, allows for the direct measurement of the rates of various nitrogen transformation processes that occur simultaneously. nih.govresearchgate.net

For example, ¹⁵N-labeled compounds can be used to follow the fate of nitrogen from sources like cattle slurry applied to agricultural fields. thuenen.denih.gov Researchers can measure the incorporation of ¹⁵N into different pools, including soil organic matter, microbial biomass, and plants, as well as its loss through gaseous emissions (e.g., ammonia (B1221849), nitrous oxide) and leaching. thuenen.denih.gov This provides a detailed picture of how nitrogen is partitioned within the ecosystem and how different management practices might influence nitrogen use efficiency and environmental losses.

The analysis of the isotopic composition of different nitrogen species (e.g., ammonium (B1175870), nitrate) over time allows for the elucidation of complex reaction networks. nih.gov For instance, the conversion of ¹⁵N-labeled ammonium to nitrate (B79036) provides a direct measure of nitrification rates.

Quantification of Specific Nitrogen Conversion Rates (e.g., Nitrification, Immobilization)

The ¹⁵N isotope dilution technique is a cornerstone method for quantifying gross rates of nitrogen mineralization, immobilization, and nitrification in soils. slu.senih.gov This method involves adding a ¹⁵N-labeled substrate (like ¹⁵N-ammonium from a labeled source) to the soil and then monitoring the change in the isotopic enrichment of that substrate pool and the appearance of the label in product pools over time. nih.gov

Nitrification: The rate of nitrification, the microbial oxidation of ammonium to nitrate, can be determined by adding ¹⁵N-labeled ammonium and measuring the rate of appearance of ¹⁵N in the nitrate pool. researchgate.netresearchgate.net

Immobilization: Immobilization, the uptake of inorganic nitrogen by microorganisms and its incorporation into organic matter, can be quantified by measuring the rate at which the ¹⁵N label disappears from the inorganic nitrogen pool (e.g., ammonium) and appears in the microbial biomass or soil organic matter. nih.govpsu.edu

These quantitative rate measurements are crucial for developing and validating mechanistic models of nitrogen cycling. slu.seresearchgate.net Such models are essential tools for predicting how ecosystems will respond to environmental changes, such as increased nitrogen deposition or shifts in climate. plant-ecology.com

Interactive Data Table: Example of a ¹⁵N Tracer Experiment to Quantify Nitrogen Conversion Rates

This table presents hypothetical data from a soil incubation experiment where ¹⁵N-labeled ammonium was added to trace nitrification and immobilization.

| Time (hours) | ¹⁵N Enrichment of Ammonium Pool (atom % excess) | Concentration of ¹⁵N in Nitrate Pool (µg N/g soil) | Concentration of ¹⁵N in Microbial Biomass (µg N/g soil) |

| 0 | 10.0 | 0.0 | 0.0 |

| 24 | 6.5 | 1.2 | 2.3 |

| 48 | 4.2 | 2.5 | 3.3 |

| 72 | 2.8 | 3.8 | 3.4 |

From this data, one could calculate the gross rates of nitrification (from the increase in ¹⁵N in nitrate) and immobilization (from the increase of ¹⁵N in microbial biomass and the decrease in the ¹⁵N enrichment of the ammonium pool).

Understanding Nitrogen Sources and Fates in Aquatic and Terrestrial Systems

The stable isotope ¹⁵N serves as a powerful tracer for elucidating the complex nitrogen (N) cycle in both aquatic and terrestrial ecosystems. wikipedia.org By introducing compounds labeled with ¹⁵N, such as Diethylamine-¹⁵N hydrochloride, researchers can track the movement and transformation of nitrogen through various environmental compartments. This technique, known as stable isotope probing (SIP), allows for the quantification of nitrogen transformation rates and helps distinguish the contributions of different nitrogen sources to environmental systems. wikipedia.orgnih.gov

In terrestrial environments, particularly in agricultural and forest ecosystems, ¹⁵N tracers are instrumental in assessing the fate of nitrogen-based fertilizers and understanding N dynamics in the soil. kit.eduresearchgate.net These studies help to quantify processes like mineralization (the conversion of organic N to ammonium), nitrification (the oxidation of ammonium to nitrate), and denitrification (the reduction of nitrate to nitrogen gases). nih.gov For example, ¹⁵N labeling can determine how much of the applied nitrogen is taken up by plants, retained in the soil, or lost to the atmosphere or groundwater. kit.eduresearchgate.net This information is crucial for optimizing fertilizer use, improving nitrogen use efficiency (NUE), and mitigating environmental impacts like greenhouse gas emissions (e.g., nitrous oxide) and water pollution. researchgate.netnih.gov

Structural and Mechanistic Biology (Cellular and Molecular Focus)

Isotopically labeled compounds are fundamental tools for unraveling the intricate network of metabolic pathways within cells. pressbooks.pub The use of Diethylamine-¹⁵N hydrochloride, as a source of the stable isotope ¹⁵N, allows researchers to trace the journey of nitrogen atoms through various biochemical reactions. This ¹⁵N metabolic labeling technique is a powerful strategy for mapping nitrogen flow and quantifying the metabolic response of living systems to different conditions. researchgate.netnih.gov

When cells are supplied with a ¹⁵N-labeled substrate, the heavy isotope is incorporated into a series of downstream metabolites. By using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, scientists can identify these labeled molecules and determine the flux through specific pathways. researchgate.net For instance, studies on microbial metabolism have used ¹⁵N-labeled methylamine, a related simple amine, to monitor its incorporation into amino acids such as glutamate, providing a clear picture of how nitrogen from this source enters the central metabolism. researchgate.net This approach can reveal how different environmental conditions, like oxygen availability, can alter metabolic routes. researchgate.net

Metabolic labeling with ¹⁵N is not limited to microorganisms; it is also widely applied in plant biology and other systems. nih.gov For example, in the plant Arabidopsis thaliana, ¹⁵N labeling has been used to investigate the proteome, the entire set of proteins expressed by an organism. nih.gov By growing the plant on a medium containing a ¹⁵N salt as the sole nitrogen source, the isotope is incorporated into all nitrogen-containing compounds, including amino acids and, consequently, all proteins. nih.govnih.gov This enables the quantitative analysis of protein turnover and expression levels, offering insights into cellular responses to genetic modifications or environmental stimuli. nih.govnih.gov While simpler ¹⁵N sources like ammonium chloride are more common, the principle extends to any nitrogen-containing precursor like diethylamine, which could be used to probe specific enzymatic pathways that recognize and process such amines.

The stable isotope ¹⁵N is indispensable in modern structural biology, particularly for studies utilizing nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com By incorporating ¹⁵N into proteins and nucleic acids, researchers can overcome key limitations of NMR and gain high-resolution insights into the structure, dynamics, and interactions of these vital macromolecules. sigmaaldrich.comnih.gov Diethylamine-¹⁵N hydrochloride can serve as a precursor for the synthesis of ¹⁵N-labeled building blocks used in these investigations.

In protein NMR, uniform labeling with ¹⁵N (and often ¹³C) is a standard technique. sigmaaldrich.com This is typically achieved by expressing a target protein in a host organism, such as E. coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, commonly ¹⁵N-ammonium chloride. embl.org The incorporated ¹⁵N atoms provide an additional NMR-active nucleus, which is essential for multidimensional NMR experiments like the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence). nih.gov This experiment generates a unique signal for each nitrogen-hydrogen bond in the protein backbone, effectively creating a "fingerprint" of the protein. nih.gov These techniques are crucial for determining the three-dimensional structures of proteins and for studying their dynamics and interactions with other molecules. sigmaaldrich.com

Similarly, ¹⁵N labeling is used to study the structure of nucleic acids like DNA and RNA. researchgate.net Specific ¹⁵N labels can be incorporated into nucleoside precursors, which are then used to synthesize the nucleic acid of interest. researchgate.net This site-specific labeling helps to simplify complex NMR spectra and allows for the detailed analysis of structural features and dynamic processes within the nucleic acid strand. researchgate.net While simpler nitrogen sources are often used for uniform labeling, the synthesis of specifically labeled probes from precursors like Diethylamine-¹⁵N hydrochloride could enable highly targeted studies of molecular interactions, for example, in the context of drug binding or protein-nucleic acid recognition. lsu.edu

Table 1: Common ¹⁵N Labeling Strategies in Structural Biology

| Labeling Strategy | Description | Primary Application | Common ¹⁵N Source |

|---|---|---|---|

| Uniform Labeling | All nitrogen atoms in the macromolecule are replaced with ¹⁵N. | De novo structure determination of proteins and nucleic acids by NMR. | ¹⁵NH₄Cl |

| Selective Labeling | Only specific types of amino acids or nucleotides are labeled with ¹⁵N. | Simplification of NMR spectra for large proteins or complexes. | ¹⁵N-labeled amino acids |

| Site-Specific Labeling | A ¹⁵N atom is introduced at a single, specific position within the macromolecule. | Probing specific interactions, dynamics at a particular site, or for distance measurements. | Chemically synthesized ¹⁵N-labeled amino acids or phosphoramidites. |

The use of stable isotopes, particularly ¹⁵N, is a cornerstone in the field of natural product discovery and the elucidation of their biosynthetic pathways. nih.gov Feeding microorganisms with ¹⁵N-labeled precursors, potentially including Diethylamine-¹⁵N hydrochloride, allows researchers to trace the incorporation of nitrogen into complex secondary metabolites. nih.govresearchgate.net This technique provides direct evidence for the biosynthetic origin of nitrogen atoms within a natural product's structure.

The process involves adding a ¹⁵N-enriched compound to the microbial growth media. nih.gov As the organism produces its array of natural products, the labeled nitrogen is incorporated into those molecules derived from the precursor. These labeled products can then be detected and analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov MS analysis reveals a characteristic isotopic shift in the mass of the natural product, confirming the incorporation of the heavy isotope, while advanced NMR techniques can pinpoint the exact location of the ¹⁵N atom(s) in the molecular structure. nih.govresearchgate.net

This methodology has been successfully applied to a wide range of nitrogen-containing natural products, including alkaloids and non-ribosomal peptides. nih.gov For example, in a recent study, feeding a bacterial culture with ¹⁵N-labeled L-Aspartate and ¹⁵NO₂⁻ was used to confirm their roles as precursors in the biosynthesis of hydrazinosuccinic acid, a key intermediate in the formation of more complex molecules. biorxiv.org This approach is particularly powerful when combined with genome mining, where bioinformatics predicts potential natural product structures from biosynthetic gene clusters. nih.gov Stable isotope feeding experiments serve to validate these predictions and connect genes to their corresponding chemical products. nih.gov The use of a specific labeled precursor like Diethylamine-¹⁵N hydrochloride could be employed to probe pathways that might utilize such building blocks, thereby uncovering novel enzymatic reactions and biosynthetic logic. phdcourses.dk

Computational Chemistry and Theoretical Modeling of ¹⁵N-Labeled Systems

Computational chemistry provides a powerful lens for understanding the properties of molecules at the atomic level. Density Functional Theory (DFT) is a widely used method to predict various molecular characteristics, including the effects of isotopic substitution. fu-berlin.de For a molecule like Diethylamine-¹⁵N hydrochloride, DFT calculations can accurately predict its vibrational frequencies and the shifts in these frequencies that occur when the common ¹⁴N atom is replaced with the heavier ¹⁵N isotope. yangtaolab.com

Vibrational frequencies correspond to the energies of molecular vibrations, which can be measured experimentally using techniques like infrared (IR) and Raman spectroscopy. DFT calculations can simulate these spectra, providing a theoretical counterpart to experimental data. When an atom is substituted with a heavier isotope, the vibrational frequencies associated with that atom's movement decrease. This phenomenon is known as an isotopic shift. yangtaolab.com

By calculating the vibrational frequencies for both the ¹⁴N and ¹⁵N versions of diethylamine hydrochloride, theoretical chemists can predict the precise magnitude of these isotope shifts. fu-berlin.deyangtaolab.com These predictions are valuable for several reasons:

Validation of Experimental Data: Comparing calculated isotope shifts with experimentally measured ones helps to confirm the assignment of specific vibrational bands in a spectrum.

Mechanistic Studies: Isotope effects, both experimental and theoretical, are crucial for studying reaction mechanisms. For example, theoretical calculations of ¹⁵N kinetic isotope effects (the change in reaction rate upon isotopic substitution) can help determine the transition state structure of an enzyme-catalyzed reaction, providing insights into how bonds involving the nitrogen atom are altered during the chemical transformation. nih.gov

Understanding Bonding: The magnitude of the isotope shift is related to the strength of the chemical bonds involving the substituted atom, offering a theoretical probe of the molecular force field. fu-berlin.de